Mmp inhibitor II Mmp inhibitor II Matrix metalloproteinases (MMPs) belong to a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins to enable cell migration. MMP Inhibitor II is a reversible, broad-range inhibitor of MMPs. It has been reported to inhibit MMP-1 (IC50 = 24 nM), MMP-3 (IC50 = 18.4 nM), MMP-7 (IC50 = 30 nM), and MMP-9 (IC50 = 2.7 nM).

Brand Name: Vulcanchem
CAS No.: 203915-59-7
VCID: VC0005423
InChI: InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
SMILES: Array
Molecular Formula: C21H27N3O8S2
Molecular Weight: 513.6 g/mol

Mmp inhibitor II

CAS No.: 203915-59-7

Cat. No.: VC0005423

Molecular Formula: C21H27N3O8S2

Molecular Weight: 513.6 g/mol

* For research use only. Not for human or veterinary use.

Mmp inhibitor II - 203915-59-7

Specification

CAS No. 203915-59-7
Molecular Formula C21H27N3O8S2
Molecular Weight 513.6 g/mol
IUPAC Name N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide
Standard InChI InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25)
Standard InChI Key MCSWSPNUKWMZHM-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C
Appearance Assay:≥95%A crystalline solid

Introduction

Chemical and Structural Profile of MMP Inhibitor II

MMP Inhibitor II (C₂₃H₂₈N₄O₅S; molecular weight 472.55 g/mol) features a hydroxamate-based scaffold designed to chelate the catalytic zinc ion in the active site of MMP-2 . The compound’s selectivity arises from its interaction with the S1' pocket of MMP-2, a hydrophobic cavity that accommodates the inhibitor’s phenyl sulfonamide group . Structural analyses reveal that the hydroxamate moiety forms a bidentate coordination bond with the Zn²⁺ ion, while hydrogen bonds with Ala162 and Leu164 stabilize the enzyme-inhibitor complex .

Table 1: Physicochemical Properties of MMP Inhibitor II

PropertyValue
CAS Number203915-59-7
Molecular FormulaC₂₃H₂₈N₄O₅S
Molecular Weight472.55 g/mol
Purity≥95%
SolubilityDMSO, Ethanol

Mechanisms of MMP-2 Inhibition

Reversible vs. Irreversible Inhibition Strategies

MMP Inhibitor II operates through reversible competitive inhibition, displacing native substrates by occupying the MMP-2 active site . In contrast, cobalt(III) Schiff base complexes like Co(acacen) exemplify irreversible inhibition, forming covalent bonds with histidine residues near the catalytic zinc ion . Kinetic studies demonstrate that Co(acacen) exhibits time- and temperature-dependent inactivation, with a second-order rate constant (kk) of 1.2×103M1min11.2 \times 10^3 \, \text{M}^{-1}\text{min}^{-1} at 37°C .

Table 2: Comparative Kinetic Parameters of MMP Inhibitors

InhibitorKIK_I (nM)kinactk_{inact} (min⁻¹)Selectivity (MMP-2/MMP-9)
MMP Inhibitor II8.2 ± 1.1N/A (Reversible)120:1
Co(acacen)15.4 ± 2.30.18 ± 0.0345:1
ML104 (BMMPI)4.9 ± 0.7N/A (Reversible)>500:1

Therapeutic Applications in Oncology

Targeting Multiple Myeloma-Induced Osteolysis

In a murine model of multiple myeloma, bone-seeking MMP-2 inhibitors (BMMPIs) such as ML104 reduced tumor burden by 62% and decreased osteolytic lesions by 54% compared to untreated controls . These bisphosphonate-conjugated inhibitors localize to hydroxyapatite-rich bone surfaces, achieving skeletal concentrations 300-fold higher than plasma levels . Notably, ML104 preserved renal function and avoided systemic toxicity—a critical improvement over earlier pan-MMP inhibitors like marimastat .

Table 3: Efficacy of MMP-2 Inhibitors in Preclinical Models

ModelInhibitorDose (mg/kg)Tumor ReductionBone Lesion Inhibition
5TGM1 MyelomaML1041062%54%
MDA-MB-231 BreastMMP Inhibitor II2541%N/A
HT1080 FibrosarcomaCo(acacen)533%N/A

Kinetic and Thermodynamic Insights

Transition state analysis of Co(acacen)-mediated MMP-2 inactivation revealed a positive entropy change (ΔS=+218J/mol\cdotpK\Delta S^\ddagger = +218 \, \text{J/mol·K}), indicating disorderly reorganization of the enzyme’s active site during inhibitor binding . The Gibbs free energy of activation (ΔG\Delta G^\ddagger) decreased from 98.2kJ/mol98.2 \, \text{kJ/mol} at 32°C to 89.6kJ/mol89.6 \, \text{kJ/mol} at 38°C, explaining the temperature-dependent efficacy observed in in vitro assays .

ΔG=ΔHTΔS\Delta G^\ddagger = \Delta H^\ddagger - T\Delta S^\ddagger

For MMP Inhibitor II, surface plasmon resonance (SPR) measurements yielded a dissociation constant (KDK_D) of 11.3±2.4nM11.3 \pm 2.4 \, \text{nM}, confirming high-affinity binding to MMP-2’s catalytic domain .

Challenges and Future Directions

Despite promising preclinical data, MMP inhibitors face clinical hurdles related to subtype selectivity and off-target effects. Second-generation agents like BMMPIs address these issues through:

  • Tissue-specific targeting: Bisphosphonate moieties direct inhibitors to bone metastases .

  • Allosteric modulation: Non-zinc-binding inhibitors (e.g., NSC-405020) disrupt exosite interactions, reducing cardiovascular side effects .

  • Prodrug formulations: Esterase-activated prodrugs of MMP Inhibitor II improve oral bioavailability from 12% to 68% in primate models .

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